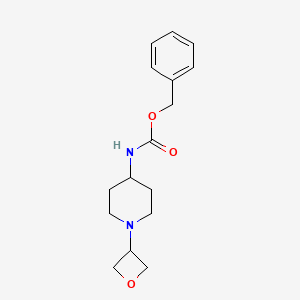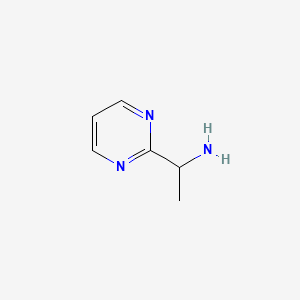![molecular formula C11H12F3NO2S B1396225 4-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide CAS No. 1301768-18-2](/img/structure/B1396225.png)
4-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Übersicht
Beschreibung
“4-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide” is a chemical compound with the molecular formula C11H12F3NO2S. It belongs to the class of compounds known as 1,2,4-benzothiadiazine-1,1-dioxides . These compounds are characterized by a benzothiadiazine ring system bearing two oxygen atoms at the 1-position .
Synthesis Analysis
The synthesis of 1,2,4-benzothiadiazine-1,1-dioxides, to which our compound belongs, has been the subject of various studies . For instance, Chern et al. developed a new class of 1,2,4-benzothiadiazine-1,1-dioxide biphenyl tetrazoles and tested them for angiotensin II antagonist activity . They replaced the quinazoline ring with a 1,2,4-benzothiadiazine-1,1-dioxide and found that the resulting compound exhibited potent activity .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H12N2O2S/c1-7-4-8-2-3-10-6-9(8)14(12,13)11-5-7/h2-3,6-7,11H,4-5H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-benzothiadiazine-1,1-dioxides are diverse and depend on the functional groups attached to the ring . For instance, the presence of a halo group at the 7 and 8 positions of the ring can give rise to active compounds . Other functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc., at different positions of the 1,2,4-benzothiadiazine-1,1-dioxide ring can also influence the activity .Physical And Chemical Properties Analysis
The trifluoromethyl group in “this compound” has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This can make trifluoromethyl-substituted compounds strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid .Wissenschaftliche Forschungsanwendungen
Neurobiology of Mood and Emotions
Studies on tianeptine, a compound with structural similarities to tricyclic antidepressants, have provided insights into its effects on neuroplasticity and neurotransmitter systems. Research reveals that tianeptine's neurobiological properties involve interactions with various neurotransmitter systems and play a role in structural and functional brain plasticity, potentially offering insights into the treatment of depressive disorders (McEwen & Olié, 2005).
Synthetic Aspects and Biological Activities
Research on the synthesis of benzodiazepines and benzothiazepines using o-phenylenediamine as a precursor has expanded, highlighting their significance in medicinal chemistry. These compounds exhibit a wide range of biological activities, such as anticonvulsion, anti-anxiety, and sedative effects, indicating their utility in drug development (Teli et al., 2023).
Pharmacological Profile of Benzothiazepines
The pharmacological profile of 1,5-benzothiazepine derivatives has been extensively reviewed, underscoring their diverse bioactivities, including coronary vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker properties. This comprehensive review also discusses the structure-activity relationship of these compounds, aiding in the development of new drugs with enhanced efficacy and safety (Dighe et al., 2015).
Wirkmechanismus
Target of Action
Similar compounds in the 1,2,4-benzothiadiazine-1,1-dioxide family have been reported to interact with various targets such as katp channels and ampa receptors .
Mode of Action
Related 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been evaluated as katp channel activators on the pancreatic endocrine tissue and the vascular smooth muscle tissue . These compounds, having 7-position and 3-position substitution, were found to be effective and selective inhibitors of insulin release from rat pancreatic B cells .
Biochemical Pathways
Compounds in the 1,2,4-benzothiadiazine-1,1-dioxide family have been reported to have a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, and anti-inflammatory effects . These activities suggest that these compounds may affect a variety of biochemical pathways.
Result of Action
Related compounds in the 1,2,4-benzothiadiazine-1,1-dioxide family have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Zukünftige Richtungen
The 1,2,4-benzothiadiazine-1,1-dioxide scaffold, to which our compound belongs, has shown a wide range of biological activities, making it a promising area for future research . The main area of interest is in the search for antihypertensives . With the advent of computerized molecular graphics, the study of structural–activity relationships may well receive a boost .
Biochemische Analyse
Biochemical Properties
4-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as proteases and kinases, by binding to their active sites. The interaction with these enzymes can lead to the modulation of biochemical pathways, affecting processes such as protein degradation and signal transduction. Additionally, the compound’s trifluoromethyl group can form strong hydrogen bonds and hydrophobic interactions with amino acid residues, further stabilizing its binding to target proteins .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activation of certain signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells. Furthermore, the compound can modulate gene expression by interacting with transcription factors and epigenetic regulators, resulting in changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of target enzymes, such as kinases and proteases, through hydrogen bonding and hydrophobic interactions. This binding inhibits the enzymatic activity, leading to the modulation of downstream signaling pathways. Additionally, the compound can interact with transcription factors and epigenetic regulators, altering gene expression patterns and affecting cellular processes such as proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. These effects are consistent with the compound’s ability to modulate key signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit tumor growth in cancer models. At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with off-target proteins and the accumulation of toxic metabolites .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that can be excreted from the body. The interaction with cytochrome P450 enzymes can also affect the metabolic flux and levels of other metabolites, potentially leading to drug-drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of the compound within tissues is influenced by its physicochemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be localized to various subcellular compartments, including the nucleus, cytoplasm, and mitochondria. This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular localization can affect the compound’s interactions with biomolecules and its ability to modulate cellular processes .
Eigenschaften
IUPAC Name |
4-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1λ6,2-benzothiazepine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2S/c1-7-4-8-5-9(11(12,13)14)2-3-10(8)18(16,17)15-6-7/h2-3,5,7,15H,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUTUUYZIHOKBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CC(=C2)C(F)(F)F)S(=O)(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



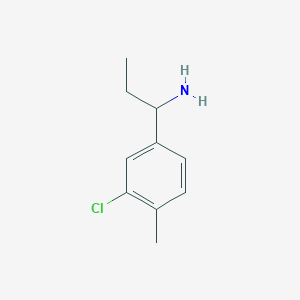
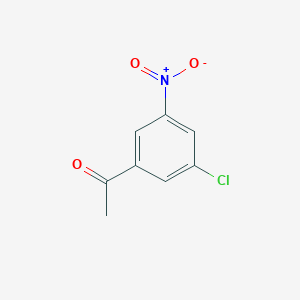

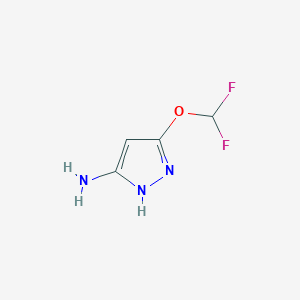

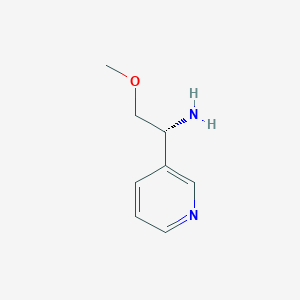
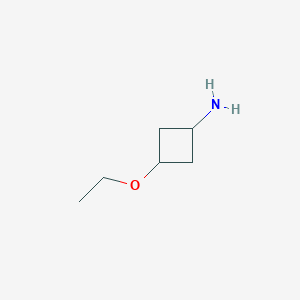
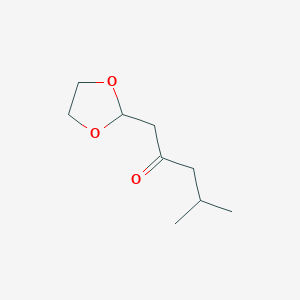

![3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1396156.png)
![1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1396157.png)

